![molecular formula C16H14N4O6S B2531510 N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 1903635-81-3](/img/structure/B2531510.png)
N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
The compound , N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide, is a complex organic molecule that appears to be a derivative of sulfonamide with potential antibacterial properties. The structure suggests the presence of multiple heterocyclic components, including a dihydropyridine, an oxadiazole, and a dihydrobenzodioxine moiety, which are often seen in pharmacologically active compounds.
Synthesis Analysis
The synthesis of related sulfonamide derivatives has been reported in the literature. For instance, a series of novel sulfonamide isoxazolo[5,4-b]pyridines were synthesized using 3-aminoisoxazolo[5,4-b]pyridine and various aryl sulfonic chlorides, employing both classical and microwave-assisted methods . Although the exact synthesis of the compound is not detailed, it is likely that similar synthetic strategies could be applied, possibly involving a palladium-catalyzed oxidative aminocarbonylation-cyclization reaction as described for the synthesis of related dihydrobenzodioxine derivatives .
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives is characterized by the presence of a sulfonamide group attached to a heterocyclic framework. In the case of the compound , the dihydropyridin-4-yl and oxadiazol-5-yl groups are likely to influence its electronic and steric properties, potentially affecting its biological activity. The exact configuration and conformation of the molecule would require further analysis, possibly through X-ray diffraction, as has been done for other related compounds to establish the configuration around double bonds .
Chemical Reactions Analysis
Sulfonamide derivatives can participate in various chemical reactions, primarily due to the reactivity of the sulfonamide group. They can act as hydrogen bond donors and acceptors, which is significant for their interaction with biological targets. The presence of other reactive groups in the molecule, such as the oxadiazole, may also offer additional sites for chemical transformations or interactions with enzymes and receptors.
Physical and Chemical Properties Analysis
The physical and chemical properties of such a compound would include its solubility, melting point, and stability under various conditions. These properties are crucial for its potential use as a pharmaceutical agent, as they affect its bioavailability and pharmacokinetics. The antibacterial activity of related sulfonamide isoxazolo[5,4-b]pyridine derivatives has been demonstrated, with some compounds showing significant activity against Pseudomonas aeruginosa and Escherichia coli, as well as antiproliferative effects on breast carcinoma cell lines . These findings suggest that the compound may also possess similar biological activities, which would need to be confirmed through empirical testing.
Wirkmechanismus
Target of Action
Similar compounds have been found to inhibit the enzyme ezh2, a histone-lysine n-methyltransferase enzyme . EZH2 is the catalytic subunit of the polycomb repressive complex 2 (PRC2), which plays a major role in transcriptional silencing by installing methylation marks on lysine 27 of histone 3 .
Mode of Action
Similar compounds have been shown to inhibit ezh2 by competing with its cofactor s-adenosyl-l-methionine (sam), which is required for the methylation of histone 3 .
Biochemical Pathways
Inhibition of ezh2 can disrupt the function of the prc2 complex, leading to changes in chromatin structure and gene expression .
Result of Action
Inhibition of ezh2 can lead to changes in gene expression, potentially affecting cell proliferation and differentiation .
Eigenschaften
IUPAC Name |
N-[[3-(2-oxo-1H-pyridin-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O6S/c21-14-7-10(3-4-17-14)16-19-15(26-20-16)9-18-27(22,23)11-1-2-12-13(8-11)25-6-5-24-12/h1-4,7-8,18H,5-6,9H2,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDCPVLJKZZURHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NCC3=NC(=NO3)C4=CC(=O)NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-6-phenyl-4,5-dihydro-3(2H)-pyridazinone](/img/structure/B2531429.png)
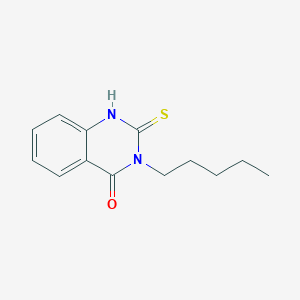

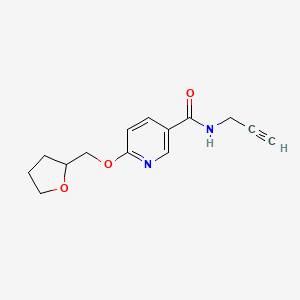
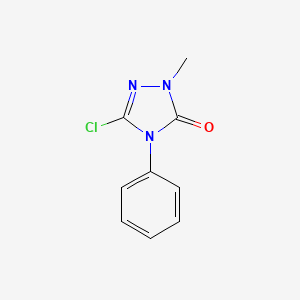

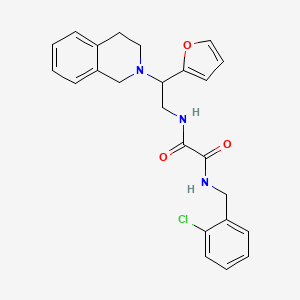

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide](/img/structure/B2531445.png)

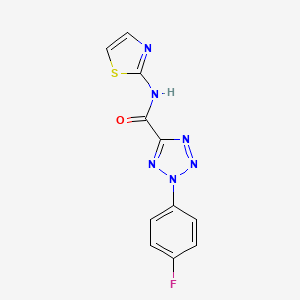

![4-[(2-Bromo-5-methoxybenzyl)oxy]-3-fluorophenyl acetate](/img/structure/B2531449.png)
![(3Ar,7aR)-2-but-2-ynoyl-N-methyl-1,3,3a,4,6,7-hexahydropyrano[3,4-c]pyrrole-7a-carboxamide](/img/structure/B2531450.png)